Home > Products > Screening Compounds P108828 > N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine
N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine - 915920-43-3

N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine

Catalog Number: EVT-3303532
CAS Number: 915920-43-3
Molecular Formula: C9H11N5
Molecular Weight: 189.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Olmesartan medoxomil

  • Compound Description: Olmesartan medoxomil is the medoxomil ester prodrug of olmesartan, a potent, orally active, selective angiotensin II receptor antagonist. It is used to treat hypertension. []
  • Compound Description: Irbesartan (2-n-Butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one) is a non-peptide angiotensin II antagonist. By inhibiting the action of angiotensin II on its receptors, this compound prevents the increase in blood pressure produced by the hormone-receptor interactions and consequently, it is used in the treatment of cardiovascular disorders, such as hypertension and heart failure. []

Valsartan

  • Compound Description: Valsartan [N-(1-oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-l-valine] is an antagonist of the angiotensin II type 1 receptor (AT1R) that reduces the incidence of type 2 diabetes mellitus. []

3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone, sodium salt

  • Compound Description: This compound (MDL-427) is an experimental mediator release inhibitor. []
  • Compound Description: CDPPB [3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide] is a centrally active, positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) subtype. [] This study investigated the structure-activity relationships of CDPPB analogues by introducing various substituents.

1,3,5-Tris[(2H-tetrazol-5-yl)methyl]isocyanurate and its Tricationic Salts

  • Compound Description: These compounds are classified as energetic materials and are characterized by high nitrogen content, positive heats of formation, excellent thermostability, and remarkable insensitivity. []

9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido(1,2-a)pyrimidin-4-one

  • Compound Description: The potassium salt of 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido(1,2-a)pyrimidin-4-one is clinically used as an anti-asthma agent. []
Synthesis Analysis

The synthesis of N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine typically involves a cycloaddition reaction between nitriles and azides. A common method uses sodium azide as the azide source along with an ammonium halide in dipolar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide. This method is advantageous due to its straightforward approach and flexibility in reaction conditions .

Technical Details

  1. Reactants: Nitriles (such as benzonitrile) and sodium azide.
  2. Catalysts: Often, inorganic salts like ammonium halides are used to facilitate the reaction.
  3. Conditions: The reaction typically occurs under moderate temperatures (100–125 °C), and can also be enhanced using microwave irradiation to improve yields and reduce reaction times .

Data

  • Molecular Weight: 189.21 g/mol
  • Molecular Formula: C9_9H11_{11}N5_5
  • CAS Number: 915920-43-3
Chemical Reactions Analysis

N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine can undergo several chemical reactions:

  1. Oxidation: Reacts with strong oxidizing agents (e.g., potassium permanganate or chromium trioxide) to form oxidized derivatives.
  2. Reduction: Can be reduced using agents like lithium aluminum hydride or sodium borohydride, yielding reduced forms of the compound.
  3. Substitution Reactions: Participates in substitution reactions with electrophiles (such as alkyl halides) and nucleophiles (including amines or thiols) .

Technical Details

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substituents: Electrophiles like alkyl halides; nucleophiles such as amines.
Mechanism of Action

The mechanism of action for N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine primarily involves its interaction with specific molecular targets in biological systems. In medicinal applications, it acts as an antagonist of nonpeptide angiotensin II type 1 receptors. By binding to these receptors, it inhibits the action of angiotensin II, leading to vasodilation and consequently reduced blood pressure .

Process Data

This mechanism can be summarized as follows:

  1. Binding to angiotensin II receptors.
  2. Inhibition of receptor activation by angiotensin II.
  3. Resultant vasodilation and decreased blood pressure.
Physical and Chemical Properties Analysis

N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: Typically a solid or crystalline substance.
  • Solubility: Generally soluble in polar solvents such as water and alcohols.

Chemical Properties

  • Stability: Stable under normal conditions but may decompose under extreme conditions (e.g., high temperatures).
  • Reactivity: Engages in typical reactions for amines and tetrazoles including oxidation, reduction, and substitution .
Applications

N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine has diverse applications across various fields:

  1. Medicinal Chemistry: Investigated for its potential use in drug development, particularly for hypertension treatment due to its action as an angiotensin II receptor antagonist.
  2. Biochemical Studies: Employed in DNA synthesis due to its ability to form stable complexes with metals.
  3. Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
  4. Materials Science: Contributes to the production of polymers and coatings with specific properties .
Introduction and Contextual Background

Historical Development of Tetrazole-Containing Bioactive Compounds

Tetrazoles represent five-membered heterocyclic compounds characterized by a carbon atom and four nitrogen atoms. Their development began in 1885 with Bladin's synthesis of 2-cyanophoric-5-phenyltetrazole, but research remained limited until the mid-20th century when approximately 300 derivatives had been documented. Since the 1950s, tetrazole applications expanded dramatically across agriculture, biochemistry, medicine, and material science due to their polynitrogen electron-rich planar structure and bioisosteric properties. Their pKa (~4.9) closely resembles carboxylic acids (~4.2), enabling effective substitution in drug molecules while enhancing metabolic stability and membrane permeability. This structural mimicry underlies their pharmaceutical utility [3].

Notable milestones include:

  • Antihypertensive Agents: Tetrazoles became crucial in sartan-class drugs (e.g., losartan) as carboxylic acid replacements
  • Antimicrobials: 7,9-Disubstituted-tetrazolopyrimidines demonstrated superior activity to ampicillin against multiple pathogens
  • Anticancer Agents: Recent multicomponent reactions yielded tetrazole derivatives (e.g., DTS 3) showing potent anti-proliferative effects in breast cancer models through CDK6 inhibition [3] [6]

Table 1: Key Therapeutic Applications of Tetrazole Derivatives

Therapeutic AreaRepresentative CompoundBiological ActivityReference
Antimicrobials7H-tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidinesSuperior to ampicillin against Gram-positive pathogens [3]
Anticancer AgentsDTS 3 (chlorine-substituted tetrazole)CDK6 inhibition in MCF-7 breast cancer cells [6]
AntifungalsPhenyl(2H-tetrazol-5-yl)methanamine derivativesActivity against Candida albicans and Aspergillus niger [9]
Anti-inflammatoryTetrazole-dianisidine hybridsIL-6 suppression in cancer models [10]

Role of Arylmethanamine Scaffolds in Medicinal Chemistry

Arylmethanamines—benzylic amine-containing aromatic systems—provide privileged scaffolds in drug design due to their conformational flexibility, hydrogen-bonding capability, and ease of structural diversification. The amine moiety serves as:

  • Hydrogen-bond donor/acceptor: Facilitating target binding interactions
  • Protonation site: Enabling salt formation for improved solubility
  • Metabolic handle: Subject to cytochrome P450-mediated transformations

When combined with tetrazoles, these scaffolds yield hybrid structures with enhanced bioactivity. For example, phenyl(2H-tetrazol-5-yl)methanamine derivatives demonstrate significant antifungal activity by inhibiting lanosterol 14α-demethylase, mimicking the action of azole drugs but with improved resistance profiles. The synthetic accessibility of these hybrids via Strecker reactions or [3+2] cycloadditions further enhances their pharmaceutical appeal [9].

Significance of N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine in Contemporary Drug Discovery

N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine (IUPAC: N-methyl[3-(1H-tetraazol-5-yl)phenyl]methanamine) represents a structurally optimized hybrid with physicochemical properties conducive to CNS penetration and oral bioavailability. Key characteristics include:

  • Molecular formula: C₉H₁₁N₅ (MW: 189.22 g/mol)
  • Physical form: Stable solid at room temperature
  • Purity: Commercially available at ≥95% purity [1] [2]

Table 2: Physicochemical Profile of N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine

PropertyValueMethod/Reference
Molecular FormulaC₉H₁₁N₅ [1] [2]
InChI Code1S/C9H11N5/c1-10-6-7-3-2-4-8(5-7)9-11-13-14-12-9/h2-5,10H,6H2,1H3,(H,11,12,13,14)Sigma-Aldrich COA
InChI KeyCMSDVXHISHLDKS-UHFFFAOYSA-N [1]
Storage TempRoom temperatureTechnical documentation
Hydrogen Bond Acceptors5Calculated

The compound's significance extends to multiple therapeutic domains:

  • Anticancer Applications: Analogous tetrazole-arylmethanamine hybrids show selective cytotoxicity against melanoma (HTB-140), cervical (HeLa), and colorectal (SW620) cancer lines with IC₅₀ values of 15-30 μM, inducing apoptosis through Bcl-2 protein suppression [10]
  • Antimicrobial Potential: Structural similarities to phenyl(2H-tetrazol-5-yl)methanamine derivatives suggest probable activity against fungal pathogens via cytochrome P450 inhibition [9]
  • Drug Design Versatility: The N-methyl group enhances lipophilicity (cLogP ~1.8), potentially improving blood-brain barrier penetration relative to non-methylated analogs

Research Gaps and Unaddressed Scientific Questions

Despite its promising profile, critical knowledge gaps persist regarding this compound:

  • Mechanistic Elucidation: Precose molecular targets remain unvalidated. Analogs suggest Bcl-2 inhibition, but direct binding studies are absent [10]
  • Structure-Activity Relationship (SAR) Optimization: Systematic evaluation of substituent effects is lacking:
  • Impact of N-methylation versus primary amine analogs
  • Influence of tetrazole tautomerism (1H vs 2H forms) on bioactivity
  • Role of meta-substitution pattern versus ortho/para isomers
  • ADMET Profiling: No experimental data exists regarding:
  • Metabolic stability in microsomal systems
  • Plasma protein binding characteristics
  • CYP450 inhibition potential
  • In Vivo Validation: All activity data derives from structural analogs; this specific compound lacks biological evaluation in peer-reviewed literature
  • Synthetic Scalability: Current routes (e.g., α-amino nitrile + sodium azide/ZnCl₂) yield ≤72%, necessitating greener, higher-yielding alternatives [9]

Addressing these gaps requires:

  • Comprehensive in vitro pharmacological profiling against disease-relevant targets
  • X-ray co-crystallization studies to confirm binding modalities
  • Isotopic labeling studies to elucidate metabolic fate
  • Development of continuous flow synthesis for improved efficiency and safety

Table 3: Critical Research Priorities for N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine

Research DomainUnanswered QuestionRecommended Approach
Target IdentificationPrimary molecular target(s) unknownAffinity chromatography + proteomics
Therapeutic ValidationNo direct biological data availableScreening against cancer, microbial panels
Chemical OptimizationImpact of substituents on bioactivitySynthesis of analogs with varied alkyl/aryl groups
ADMET PredictionAbsorption/distribution properties unclearIn silico modeling followed by in vitro assays
Process ChemistrySuboptimal synthetic yieldsMicrowave-assisted or flow chemistry development

The compound exemplifies the untapped potential of hybrid heterocyclic scaffolds in addressing evolving therapeutic challenges, particularly in oncology and infectious diseases. Future research must bridge these gaps to unlock its full pharmacological value.

Properties

CAS Number

915920-43-3

Product Name

N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine

IUPAC Name

N-methyl-1-[3-(2H-tetrazol-5-yl)phenyl]methanamine

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

InChI

InChI=1S/C9H11N5/c1-10-6-7-3-2-4-8(5-7)9-11-13-14-12-9/h2-5,10H,6H2,1H3,(H,11,12,13,14)

InChI Key

CMSDVXHISHLDKS-UHFFFAOYSA-N

SMILES

CNCC1=CC(=CC=C1)C2=NNN=N2

Canonical SMILES

CNCC1=CC(=CC=C1)C2=NNN=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.